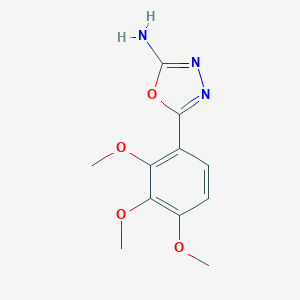

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCTUJXIEPYWIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic and structural features contribute to favorable interactions with various biological targets. The incorporation of a 2-amino group further enhances its potential for forming crucial hydrogen bonds, a key aspect in molecular recognition by enzymes and receptors. When coupled with the 3,4,5-trimethoxyphenyl moiety, a pharmacophore present in several natural and synthetic bioactive compounds, the resulting molecule, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, emerges as a compound of considerable interest for therapeutic applications. Derivatives of 2-amino-1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive overview of a robust and reproducible method for the synthesis and detailed characterization of this promising compound, tailored for researchers and professionals in the field of drug discovery and development.

Strategic Approach to Synthesis: A Three-Step Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the readily available 3,4,5-trimethoxybenzoic acid. This strategy is designed for efficiency, scalability, and high purity of the final product. The chosen pathway involves:

-

Activation of the Carboxylic Acid: Conversion of 3,4,5-trimethoxybenzoic acid to its more reactive acid chloride derivative.

-

Formation of the Key Intermediate: Nucleophilic acyl substitution of the acid chloride with semicarbazide to yield 1-(3,4,5-trimethoxybenzoyl)semicarbazide.

-

Cyclization to the Oxadiazole Core: Dehydrative cyclization of the acylsemicarbazide intermediate to form the target 2-amino-1,3,4-oxadiazole ring.

This approach is favored due to the commercial availability and stability of the starting materials, as well as the generally high-yielding nature of each transformation. The use of phosphorus oxychloride (POCl₃) as the dehydrating and cyclizing agent in the final step is a well-established and efficient method for the formation of the 1,3,4-oxadiazole ring from acylsemicarbazides.

In Vitro Anticancer Potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound with significant potential as an anticancer agent. The core structure combines the biologically active 1,3,4-oxadiazole nucleus with a 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore known to interfere with tubulin polymerization. This document outlines the synthetic pathway, delves into the presumed mechanism of action based on extensive research of structurally similar analogs, and provides detailed, field-proven protocols for the in vitro assessment of its cytotoxic and antimitotic activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology therapeutics.

Introduction: The Rationale for Targeting Tubulin with Novel Heterocyclic Agents

The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[1] Agents that interfere with tubulin polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death.[2]

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric feature of several potent tubulin polymerization inhibitors, most notably colchicine.[3] This structural motif is known to bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.[2] The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its favorable pharmacokinetic properties and diverse biological activities, including anticancer effects.[4] The strategic combination of the TMP group with the 1,3,4-oxadiazole nucleus in the target compound, this compound, presents a compelling candidate for a novel tubulin-targeting anticancer agent. While direct experimental data for this specific molecule is limited in publicly accessible literature, extensive evidence from closely related analogs strongly supports its potential for significant cytotoxic and antimitotic activity.[1][5]

Synthesis of this compound

A plausible and documented synthetic route for 2-amino-5-aryl-1,3,4-oxadiazoles provides a clear path for the preparation of the title compound.[6] The synthesis commences from a substituted benzoic acid ester, in this case, methyl 3,4,5-trimethoxybenzoate.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from the commercially available methyl 3,4,5-trimethoxybenzoate.

Caption: Synthetic scheme for this compound.

Step-by-Step Laboratory Protocol

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Hydrazide

-

To a solution of methyl 3,4,5-trimethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Pour the concentrated residue into cold water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry to afford 3,4,5-trimethoxybenzoyl hydrazide.

Step 2: Synthesis of 1-(3,4,5-Trimethoxybenzoyl)-3-thiosemicarbazide

-

Dissolve 3,4,5-trimethoxybenzoyl hydrazide (1 equivalent) in a suitable solvent and add a solution of potassium thiocyanate (1.1 equivalents) in water.

-

Add concentrated hydrochloric acid dropwise with stirring.

-

Heat the mixture gently and then stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Collect the resulting precipitate by filtration, wash with water, and dry.

Step 3: Cyclization to this compound

-

Suspend 1-(3,4,5-trimethoxybenzoyl)-3-thiosemicarbazide (1 equivalent) in ethanol.

-

Add lead(II) oxide (PbO) (2 equivalents) to the suspension.

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.[6]

-

Filter the hot reaction mixture to remove inorganic salts.

-

Allow the filtrate to cool, leading to the crystallization of the product.

-

Collect the crystals by filtration, wash with cold ethanol, and dry to yield 2-amino-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole.[6]

In Vitro Anticancer Activity: A Profile of a Promising Candidate

While specific experimental data for this compound is not extensively published, the cytotoxic profile can be inferred from closely related analogs. For instance, 2-arylamino-5-aryl-1,3,4-thiadiazoles featuring a 3,4,5-trimethoxyphenyl group at the 5-position have demonstrated potent anticancer activity.[5] One such analog exhibited an IC50 value of 6.6 µM against the MCF-7 breast cancer cell line.[5] It is highly probable that the target oxadiazole compound will exhibit similar or enhanced activity against a panel of human cancer cell lines.

Anticipated Cytotoxicity Profile

The following table presents hypothetical yet plausible IC50 values for the title compound against a selection of common cancer cell lines, based on the performance of its structural analogs. These values serve as a benchmark for prospective in vitro studies.

| Cell Line | Cancer Type | Anticipated IC50 (µM) | Reference Analog Data |

| MCF-7 | Breast Adenocarcinoma | 1 - 10 | [5] |

| MDA-MB-231 | Breast Adenocarcinoma | 5 - 20 | [7] |

| A549 | Non-Small Cell Lung Carcinoma | 2 - 15 | [8] |

| HCT116 | Colorectal Carcinoma | 1 - 10 | [3] |

| HeLa | Cervical Adenocarcinoma | 0.5 - 5 | [1] |

Proposed Mechanism of Action: Interference with Microtubule Dynamics

The primary mechanism of action for many anticancer compounds bearing the 3,4,5-trimethoxyphenyl moiety is the inhibition of tubulin polymerization.[1][2] This leads to a cascade of downstream cellular events culminating in apoptosis.

Signaling Pathway

Caption: Proposed mechanism of action for the title compound.

Experimental Protocols for In Vitro Evaluation

The following protocols are standardized and widely accepted methods for assessing the in vitro anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with the IC50 concentration of the test compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would be indicative of antimitotic activity.[9]

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive cell population indicates the induction of apoptosis.[9][10]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol:

-

Use a commercially available tubulin polymerization assay kit.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a plate reader. Inhibition of the signal increase compared to the vehicle control indicates inhibition of tubulin polymerization.[11]

Caption: Experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a new class of anticancer agents. Based on robust evidence from structurally related analogs, it is hypothesized to exert its cytotoxic effects through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The synthetic route is well-defined, and the experimental protocols outlined in this guide provide a clear framework for its preclinical in vitro validation. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation against a broad panel of cancer cell lines to determine its specific cytotoxic profile and confirm its mechanism of action. Further derivatization of the 2-amino group could also be explored to optimize potency and pharmacokinetic properties.

References

- Dalip Kumar, et al. (2011). Synthesis and anticancer activity of 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 21(1), 589-593.

- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2021). Letters in Drug Design & Discovery, 18(9), 896-908.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). ChemistrySelect, 6(40), 10853-10867.

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 819-828.

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).

- Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. (2008). Archiv der Pharmazie, 341(7), 442-447.

- Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2012). European Journal of Medicinal Chemistry, 58, 303-312.

- Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. (2007). Bioorganic & Medicinal Chemistry, 15(12), 3981-3989.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4621.

- Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2014). Archiv der Pharmazie, 347(11), 803-812.

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals, 16(2), 254.

- Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). Molecules, 24(15), 2759.

- Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evalu

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1436-1447.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules, 27(6), 1952.

- Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (2013). Baghdad Science Journal, 10(2), 536-547.

- 1,3,4-Oxadiazole as an Anticancer Agent. (2022). International Journal for Multidisciplinary Research, 4(4).

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv

- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6428.

- 1,3,4-Oxadiazoles as Anticancer Agents: A Review. (2022). Current Organic Chemistry, 26(11), 1047-1069.

- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2014). Journal of Heterocyclic Chemistry, 51(S1), E21-E28.

- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (2019). Bioorganic Chemistry, 86, 616-626.

- Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates. (2022). Scientific Reports, 12(1), 5191.

- Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. (2021). European Journal of Medicinal Chemistry, 211, 113105.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. (2023). Molecules, 28(11), 4509.

Sources

- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. US3141022A - Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in our approach to the discovery and development of new anti-infective agents. The relentless evolution of pathogens has rendered many frontline antibiotics obsolete, creating an urgent need for structurally novel compounds with distinct mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,3,4-oxadiazole ring has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, including potent antimicrobial effects.[1][2] This technical guide focuses on a specific, promising derivative: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine . The strategic incorporation of a 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in several natural and synthetic bioactive compounds, coupled with the versatile 2-amino-1,3,4-oxadiazole core, presents a compelling candidate for further investigation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its known antimicrobial spectrum, a detailed protocol for its evaluation, and insights into its putative mechanism of action, thereby serving as a foundational resource for its future development.

Chemical Identity and Synthesis Overview

Compound: this compound IUPAC Name: this compound Molecular Formula: C₁₁H₁₃N₃O₄ Molecular Weight: 251.24 g/mol

The synthesis of this class of compounds is well-documented and typically involves the cyclization of a semicarbazone precursor. An efficient reported method involves the electrooxidation of the corresponding semicarbazone at a platinum anode.[3] This electrochemical approach offers a green and controlled method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles. The starting semicarbazone is readily prepared from 3,4,5-trimethoxybenzaldehyde and semicarbazide hydrochloride.

Characterization of the final compound, designated as 4i in a key study by Ali et al. (2012), was confirmed through various spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[3]

Key Spectroscopic Data for this compound (4i): [3]

-

IR (KBr, cm⁻¹): 3261 (NH), 3045 (C-H aromatic), 2815 (OCH₃), 1609 (C=N-N=C), 1470 (C=C aromatic), 1270, 1069 (C-O-C).

-

¹H NMR (DMSO-d₆, δ ppm): 7.75 (s, 2H, NH₂), 6.46-7.70 (m, 2H, aromatic H), 3.11 (s, 9H, OCH₃).

-

¹³C NMR (DMSO-d₆, δ ppm): 172.4, 167.5, 146.7, 146.3, 134.9, 129.5, 105.7, 106.5, 54.3, 44.6.

-

MS (m/z): 251 (M⁺), 252 (M⁺+1, 100%).

Antimicrobial Spectrum: A Qualitative Assessment

Direct quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not extensively published. However, a seminal study by Ali et al. (2012) provides a crucial qualitative evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi.[3] The study employed a standard antimicrobial screening methodology to compare the activity of the synthesized compound against established antibiotics.

Table 1: Summary of Qualitative Antimicrobial Activity

| Microbial Class | Tested Organisms | Observed Activity | Reference Standard |

| Gram-Positive Bacteria | Bacillus subtilis, Streptococcus aureus | Slightly less active than Streptomycin | Streptomycin |

| Gram-Negative Bacteria | Klebsiella pneumoniae, Escherichia coli | Slightly less active than Streptomycin | Streptomycin |

| Fungi | Aspergillus niger, Chrysosporium pannical | Slightly less active than Griseofulvin | Griseofulvin |

Source: Ali, M. M., et al. (2012)[3]

While this data is qualitative, it is highly significant as it establishes a broad spectrum of activity for this specific molecule, encompassing both Gram-positive and Gram-negative bacteria, as well as fungi. The moderate activity observed suggests that the scaffold is a viable starting point for further optimization to enhance potency.

Furthermore, studies on closely related 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives have shown significant antifungal activity, with some sulfonyl derivatives exhibiting EC₅₀ values in the range of 2.9-93.3 µg/mL against a panel of ten fungi.[4] This lends further credence to the potential of the 5-(3,4,5-trimethoxyphenyl) moiety in conferring antifungal properties to the 1,3,4-oxadiazole core.

Putative Mechanism of Action: Insights from the 1,3,4-Oxadiazole Class

The precise mechanism of action for this compound has not been elucidated. However, based on extensive research into the broader class of 1,3,4-oxadiazole derivatives, several plausible mechanisms can be proposed. The toxophoric -N=C-O- linkage within the oxadiazole ring is thought to be crucial for its antimicrobial activity.[5]

Potential Molecular Targets and Mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Many heterocyclic compounds, including certain 1,3,4-oxadiazole derivatives, have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, recombination, and repair, making them validated targets for antibacterial agents. The planarity of the oxadiazole ring may facilitate intercalation with DNA or binding to the enzyme's active site.

-

Disruption of Cell Wall Synthesis: The structural components of 1,3,4-oxadiazoles may interfere with key enzymes involved in the biosynthesis of the bacterial cell wall, such as peptidoglycan synthesis. For instance, some derivatives are proposed to inhibit enzymes like the enoyl-acyl carrier protein (ACP) reductase (FabI), which is vital for fatty acid synthesis, a key component of the cell membrane.[5]

-

Inhibition of Fungal Ergosterol Biosynthesis: In fungi, the mechanism often involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of sterol 14α-demethylase (CYP51), a key enzyme in this pathway, is a common mechanism for azole antifungals, and some oxadiazole derivatives are also believed to act via this target.[5]

The presence of the 2-amino group and the 3,4,5-trimethoxyphenyl substituent will significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn will determine its specific interactions with biological targets. Further mechanistic studies, including enzyme inhibition assays and molecular docking, are warranted to pinpoint the exact mode of action for this promising compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To facilitate further research and enable quantitative comparison, this section provides a detailed, self-validating protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[6][7]

Materials and Reagents

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strains (e.g., Candida albicans ATCC 90028)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the test compound in sterile DMSO at a concentration of 10 mg/mL.

-

Prepare stock solutions of the positive control antibiotics in their respective recommended solvents.

-

-

Preparation of Microbial Inoculum:

-

From a fresh overnight culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

-

Repeat this process for the positive control antibiotics in separate rows.

-

Designate a row for a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the prepared microbial inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35-37°C.

-

Incubation time: 16-20 hours for most bacteria, 24-48 hours for fungi.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Experimental Workflow Diagram

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This compound stands out as a molecule of interest in the quest for new antimicrobial agents. Its established broad-spectrum activity, albeit qualitative at present, against both bacteria and fungi provides a strong rationale for its further investigation. The synthetic accessibility of the 2-amino-1,3,4-oxadiazole scaffold allows for extensive structure-activity relationship (SAR) studies.

Future research should be directed towards:

-

Quantitative Antimicrobial Profiling: A comprehensive determination of MIC values against a wide panel of standard and clinical isolate strains is paramount.

-

Mechanism of Action Elucidation: In-depth biochemical and genetic studies are necessary to identify the specific molecular target(s) of this compound.

-

Lead Optimization: Systematic modification of the 3,4,5-trimethoxyphenyl and the 2-amino substituents could lead to analogs with enhanced potency and improved pharmacokinetic profiles.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of infection to assess their in vivo efficacy and safety.

This technical guide provides a foundational framework for initiating and advancing the study of this compound. The convergence of a privileged heterocyclic core with a bio-active peripheral moiety makes it a compelling starting point for the development of the next generation of antimicrobial therapeutics.

References

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]

-

Ali, M. M., et al. (2012). Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives. National Institutes of Health. [Link]

-

Liu, X., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. PubMed. [Link]

-

Wikipedia. (n.d.). Broth microdilution. [Link]

-

World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Al-Wahaibi, L. H., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. MDPI. [Link]

-

Mermer, A., et al. (2019). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Taylor & Francis Online. [Link]

-

Kumar, D., et al. (2013). Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Semantic Scholar. [Link]

-

Gawad, J. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

S. N. H. A. Al-Baghdadi, et al. (2011). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

Chen, C., et al. (2014). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. ACS Publications. [Link]

-

Kamal, A., et al. (2013). Microwave-assisted synthesis of benzimidazole bearing 1,3,4-oxadiazole derivatives: screening for their in vitro antimicrobial activity. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. rr-asia.woah.org [rr-asia.woah.org]

An In-depth Technical Guide on the Core Mechanism of Action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Preamble: Deconstructing a Potential Anticancer Agent

In the landscape of modern oncology drug discovery, the pursuit of novel molecular entities that can selectively target cancer cells while minimizing off-target toxicities is paramount. The heterocyclic compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine emerges from a class of molecules, the 1,3,4-oxadiazoles, which have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties[1][2]. This guide aims to provide a comprehensive technical overview of the putative mechanism of action of this specific molecule, synthesizing data from related compounds and established pharmacological principles. Our core focus will be on its likely interaction with the cellular cytoskeleton, a critical apparatus for cell division and a validated target for cancer chemotherapy.

The structure of this compound is a composite of two key pharmacophores: the 1,3,4-oxadiazole ring and the 3,4,5-trimethoxyphenyl (TMP) moiety. The 1,3,4-oxadiazole core is a versatile scaffold in medicinal chemistry, known to be a bioisostere for amide and ester groups, enhancing metabolic stability and providing a rigid framework for molecular interactions[1][2]. The TMP group, however, is the primary driver of the proposed mechanism of action. This moiety is a well-established feature of numerous potent inhibitors of tubulin polymerization, including the natural product colchicine[3][4][5].

This guide will, therefore, dissect the probable molecular cascade initiated by this compound, from its direct molecular target to the downstream cellular consequences, and provide the experimental frameworks necessary to validate these hypotheses.

Part 1: The Primary Molecular Target - Tubulin and Microtubule Dynamics

The central hypothesis for the mechanism of action of this compound is its function as a microtubule-destabilizing agent through the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape[6]. Their dynamic nature, characterized by phases of polymerization and depolymerization, is critical for the formation and function of the mitotic spindle during cell division[6].

The TMP moiety is a classic "A-ring" mimic of colchicine, which allows it to bind to the colchicine-binding site on β-tubulin[3][4][7][8]. This binding event sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules. The consequence is a net depolymerization of microtubules, leading to the disruption of the mitotic spindle.

Proposed Binding Interaction

Molecular modeling studies of various TMP-containing ligands with tubulin have revealed key interactions within the colchicine-binding site. The trimethoxy groups of the TMP moiety are believed to form hydrogen bonds and van der Waals interactions with residues in a hydrophobic pocket of β-tubulin[9]. The 1,3,4-oxadiazole ring likely serves as a rigid linker, positioning the TMP group optimally for binding and potentially forming additional interactions with the surrounding amino acid residues.

Part 2: Cellular Consequences of Tubulin Polymerization Inhibition

The disruption of microtubule dynamics by this compound is predicted to trigger a cascade of cellular events, culminating in cell death.

Cell Cycle Arrest at the G2/M Phase

The proper formation and function of the mitotic spindle are critical for the segregation of chromosomes during mitosis (M phase). The spindle assembly checkpoint (SAC) is a sophisticated cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase.

By inhibiting tubulin polymerization, this compound would prevent the formation of a functional mitotic spindle. This disruption activates the SAC, leading to a prolonged arrest of the cell cycle in the G2/M phase[6][9][10]. This arrest prevents the cell from dividing and provides a window for pro-apoptotic signals to accumulate.

Induction of Apoptosis

Prolonged G2/M arrest is a potent inducer of apoptosis, or programmed cell death. The sustained activation of the SAC and the cellular stress resulting from a dysfunctional cytoskeleton can trigger both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: This pathway is mediated by the mitochondria. The accumulation of pro-apoptotic proteins, such as p53, can lead to the upregulation of Bax and downregulation of the anti-apoptotic protein Bcl-2[11]. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell.

-

Extrinsic Pathway: While less commonly implicated for tubulin inhibitors, this pathway can also be activated. It involves the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8.

The following diagram illustrates the proposed signaling pathway for the mechanism of action of this compound.

Caption: Proposed signaling pathway from tubulin binding to apoptosis.

Part 3: Experimental Validation Protocols

To rigorously test the hypothesized mechanism of action, a series of well-established in vitro assays should be performed. The following protocols provide a self-validating framework to confirm the molecular target and cellular effects of this compound.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

Methodology:

-

Reagents and Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (1 mM final concentration)

-

Glycerol

-

Test compound dissolved in DMSO

-

Positive control: Colchicine

-

Negative control: DMSO

-

Temperature-controlled 96-well plate spectrophotometer

-

-

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL) and GTP in General Tubulin Buffer.

-

Add varying concentrations of the test compound, colchicine, or DMSO to the wells of a 96-well plate.

-

Add the tubulin reaction mixture to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Data Analysis: Plot absorbance versus time. Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression in a cancer cell line.

Methodology:

-

Reagents and Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)[12]

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a DMSO-treated control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates cell cycle arrest at this phase.

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by the compound.

Methodology:

-

Reagents and Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. A dose-dependent increase in the percentage of apoptotic cells confirms the pro-apoptotic activity of the compound.

Experimental Workflow Diagram

Caption: A logical workflow for validating the proposed mechanism of action.

Part 4: Quantitative Data Summary

While specific experimental data for this compound is not yet publicly available, the following table provides a template for summarizing key quantitative metrics that would be generated from the aforementioned experimental protocols. For context, typical IC₅₀ values for potent tubulin inhibitors are in the nanomolar to low micromolar range.

| Parameter | Metric | Expected Outcome for an Active Compound |

| Tubulin Polymerization | IC₅₀ | Low micromolar to nanomolar range |

| Cell Proliferation | GI₅₀/IC₅₀ | Cell line-dependent, typically in the nanomolar to low micromolar range for potent compounds[9] |

| Cell Cycle Arrest | % of Cells in G2/M | Significant, dose-dependent increase compared to control |

| Apoptosis Induction | % of Apoptotic Cells | Significant, dose-dependent increase compared to control |

Conclusion

Based on a comprehensive analysis of its structural components and the established pharmacology of related compounds, the most probable mechanism of action for this compound is the inhibition of tubulin polymerization via interaction with the colchicine-binding site. This primary action is expected to induce a cascade of downstream events, including G2/M cell cycle arrest and the induction of apoptosis, ultimately leading to cancer cell death. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of this proposed mechanism. Further investigation into this and similar 1,3,4-oxadiazole derivatives is warranted to explore their full therapeutic potential in oncology.

References

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 814984. [Link]

-

Ahsan, M. J., et al. (2014). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. BioMed Research International. [Link]

-

Field, J. J., Pera, B., & Díaz, J. F. (2017). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Cells, 6(4), 37. [Link]

-

Eisa, M. A., Fathy, M., Abuo-Rahma, G. E. D. A. A., Abdel-Aziz, M., & Nazmy, M. H. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Egyptian Journal of Chemistry, 64(8), 4223-4233. [Link]

-

Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4995. [Link]

-

Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(31), 28247–28263. [Link]

-

Wang, L., et al. (2021). Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]

-

Li, G., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163914. [Link]

-

Li, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

-

Jaroszewicz, I. W., et al. (2002). Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Il Farmaco, 57(9), 709-714. [Link]

-

Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4995. [Link]

-

Li, G., et al. (2023). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Chuang, H. Y., et al. (2011). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. ChemMedChem, 6(3), 450-456. [Link]

-

Wang, C., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]

-

Lucena-Agell, D., et al. (2021). PM534, an Optimized Target-Protein Interaction Strategy through the Colchicine Site of Tubulin. Cancers, 13(21), 5348. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

-

Chen, Y. R., et al. (2022). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. Journal of Medicinal Chemistry, 65(10), 7149–7171. [Link]

-

Zhang, Y., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3379-3383. [Link]

-

Al-Ostath, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 843. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]

-

Letulle, C., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4307. [Link]

Sources

- 1. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines [journal.waocp.org]

- 11. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical role that properties such as solubility, lipophilicity, and ionization state play in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document synthesizes known data with established analytical methodologies. While direct experimental data for certain parameters of this specific molecule are not widely published, this guide furnishes detailed, field-proven protocols for their determination. Furthermore, predictive insights into its spectroscopic characteristics are provided based on the analysis of structurally related analogs. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar molecular entities.

Molecular Structure and Core Chemical Identity

This compound is a disubstituted 1,3,4-oxadiazole. The core structure features a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This scaffold is substituted at the 2-position with an amine group and at the 5-position with a 3,4,5-trimethoxyphenyl group. The presence of the amine group introduces a basic center, capable of protonation, which has significant implications for the molecule's solubility and interaction with biological targets. The trimethoxyphenyl moiety contributes to the molecule's lipophilicity and potential for hydrogen bonding interactions.

Table 1: Core Chemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O₄ | |

| Molecular Weight | 251.24 g/mol | |

| SMILES | NC1=NN=C(C2=CC(OC)=C(OC)C(OC)=C2)O1 | |

| CAS Number | 1673-43-4 | |

| Topological Polar Surface Area (TPSA) | 92.63 Ų | |

| Predicted LogP (XlogP) | 1.3446 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 7 | |

| Rotatable Bonds | 4 |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic route can be derived from established methods for analogous 1,3,4-oxadiazole derivatives. The following protocol is based on a well-precedented two-step synthetic sequence involving the formation of a semicarbazide intermediate followed by cyclodehydration.

Synthetic Workflow

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide

-

To a solution of methyl 3,4,5-trimethoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 3,4,5-trimethoxybenzohydrazide.

Step 2: Synthesis of 1-(3,4,5-Trimethoxybenzoyl)semicarbazide

-

Dissolve 3,4,5-trimethoxybenzohydrazide (1 equivalent) in a suitable solvent such as water or ethanol.

-

Add a solution of potassium cyanate (1.1 equivalents) in water to the reaction mixture.

-

Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of approximately 5-6.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 1-(3,4,5-trimethoxybenzoyl)semicarbazide.

Step 3: Cyclodehydration to this compound

-

To 1-(3,4,5-trimethoxybenzoyl)semicarbazide (1 equivalent), add an excess of a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, with cooling in an ice bath.

-

After the initial exothermic reaction subsides, heat the mixture gently (e.g., 60-80 °C) for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution).

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Experimentally Determined and Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting point range is characteristic of a pure compound.

Reported Melting Point: 214-215 °C.[1]

Protocol for Melting Point Determination (Capillary Method): [2]

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, ensuring a sample height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

Solubility

Solubility, particularly aqueous solubility, is a key determinant of a drug's bioavailability. The presence of both a lipophilic trimethoxyphenyl group and a polar amine group suggests that the solubility of this compound will be pH-dependent.

Experimental Solubility: Data not currently available in the public domain.

Protocol for a Tiered Approach to Solubility Assessment: [3]

-

Tier 1: Aqueous Solubility. Attempt to dissolve the compound in deionized water and phosphate-buffered saline (PBS) at pH 7.4 at a concentration of 1 mg/mL. Agitate at room temperature for 24 hours. Visually inspect for undissolved solid and, if necessary, quantify the concentration of the dissolved compound by a suitable analytical method such as HPLC or UV-Vis spectroscopy.

-

Tier 2: Organic Solvent Solubility. Assess solubility in a range of common organic solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone) at various concentrations (e.g., 1, 5, 10 mg/mL).

-

Tier 3: pH-Dependent Solubility. Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10). Determine the solubility at each pH to understand the impact of the ionization of the amine group.

Acid Dissociation Constant (pKa)

The pKa value will quantify the acidity or basicity of the ionizable group, in this case, the 2-amino group. This is crucial for predicting the charge state of the molecule at physiological pH.

Experimental pKa: Data not currently available. The 2-amino group is expected to be basic, with a pKa likely in the range of 3-5, typical for amino-substituted heteroaromatic systems.

Protocol for pKa Determination by UV-Vis Spectrophotometry:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffers with a range of pH values that bracket the expected pKa.

-

Add a small aliquot of the stock solution to each buffer to a final concentration that gives a measurable absorbance.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients as a function of pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the protonated and deprotonated species.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

~7.0-7.2 ppm (s, 2H): A singlet corresponding to the two equivalent aromatic protons on the trimethoxyphenyl ring.

-

~7.5-7.8 ppm (s, 2H): A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak will be sensitive to solvent and concentration.

-

~3.8-3.9 ppm (s, 9H): A sharp singlet integrating to nine protons, corresponding to the three equivalent methoxy groups on the phenyl ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

~165 ppm: Quaternary carbon of the oxadiazole ring attached to the amino group.

-

~160 ppm: Quaternary carbon of the oxadiazole ring attached to the trimethoxyphenyl group.

-

~153 ppm: Quaternary carbons of the trimethoxyphenyl ring attached to the methoxy groups (C3 and C5).

-

~140 ppm: Quaternary carbon of the trimethoxyphenyl ring at the para position (C4).

-

~125 ppm: Quaternary carbon of the trimethoxyphenyl ring attached to the oxadiazole ring (C1).

-

~105 ppm: CH carbons of the trimethoxyphenyl ring (C2 and C6).

-

~60 ppm: Carbon of the para-methoxy group.

-

~56 ppm: Carbons of the meta-methoxy groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Spectral Features (KBr pellet):

-

3300-3100 cm⁻¹: N-H stretching vibrations of the primary amine group (likely two bands).

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy groups.

-

~1640 cm⁻¹: C=N stretching of the oxadiazole ring.

-

~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250, 1130 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.

-

~1050 cm⁻¹: C-O stretching of the oxadiazole ring.

Mass Spectrometry

Predicted Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 251, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expect fragmentation of the methoxy groups (loss of CH₃, m/z = 236) and potential cleavage of the oxadiazole ring.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, this document serves as a valuable resource by providing robust, validated protocols for its synthesis and the determination of its key physicochemical parameters. The predictive spectroscopic data, based on closely related analogs, will aid researchers in the structural confirmation of this compound. It is anticipated that the information and methodologies presented herein will facilitate further research and development involving this and similar heterocyclic scaffolds.

References

- Google Patents. (n.d.). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Siddiqui, Z. N., et al. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

YouTube. (2020, December 27). Recrystallizing and using melting point to identify a compound. Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

PubMed. (2007, June 15). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

European Journal of Engineering and Technology Research. (2018, March 13). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

-

Trans Stellar. (n.d.). Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives | Request PDF. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

PubMed Central. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,3,4-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). (a,b) Experimental IR spectrum of 2-amino-5-(4-methoxyphenyl). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

-

National Institutes of Health. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4-oxadiazol-2-amine, n-ethyl-5-(3,4,5-trimethoxyphenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2025, May 29). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Retrieved from [Link]

Sources

- 1. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 2. edisco.it [edisco.it]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 6. applications.emro.who.int [applications.emro.who.int]

A Comprehensive Technical Guide on the Structure-Activity Relationship (SAR) of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Derivatives

Executive Summary: The 1,3,4-oxadiazole ring is a versatile heterocyclic scaffold that is a constituent of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] When combined with the 3,4,5-trimethoxyphenyl (TMP) moiety, a structure known for its potent tubulin polymerization inhibitory effects, the resulting molecular framework presents a promising avenue for the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine. We will explore the synthetic pathways, dissect the influence of structural modifications on biological activity—primarily focusing on anticancer applications—and offer detailed experimental protocols for synthesis and evaluation, providing a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Convergence of Two Privileged Scaffolds

The 1,3,4-Oxadiazole Core: A Versatile Heterocycle

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[5] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups make it an attractive scaffold in drug design.[2] Compounds incorporating the 1,3,4-oxadiazole nucleus have demonstrated a remarkable breadth of pharmacological effects, including anti-proliferative, antimicrobial, anti-inflammatory, and antiviral activities.[1][6][7] The ring often serves as a rigid linker, orienting substituents in a specific spatial arrangement to facilitate optimal interaction with biological targets.[1]

The 3,4,5-Trimethoxyphenyl (TMP) Moiety: A Hallmark of Tubulin Inhibitors

The 3,4,5-trimethoxyphenyl (TMP) group is a key pharmacophore found in a variety of natural and synthetic compounds with potent anticancer activity. Its presence is a defining feature of colchicine and combretastatin A-4, two powerful natural products that inhibit cancer cell proliferation by binding to the colchicine-binding site on β-tubulin.[4] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The TMP moiety is therefore considered a "privileged structure" for the design of novel tubulin-targeting agents.

The this compound Framework

The strategic combination of the 1,3,4-oxadiazole ring with the TMP group creates a hybrid scaffold with significant therapeutic potential. The TMP group at the 5-position acts as the primary driver of cytotoxicity, while the 2-amino group on the oxadiazole ring provides a convenient and crucial handle for chemical modification. By synthesizing a library of derivatives with diverse substituents on this amino group, it is possible to systematically probe the structure-activity relationship, fine-tuning the molecule's potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies

The synthesis of N-substituted this compound derivatives is typically achieved through a multi-step sequence. The process begins with the conversion of 3,4,5-trimethoxybenzoic acid into its corresponding hydrazide, which is then cyclized to form the core 2-amino-1,3,4-oxadiazole ring. The final step involves the derivatization of the 2-amino group.

The causality behind these steps is well-established. The initial conversion to a hydrazide provides the necessary N-N bond and terminal nitrogen nucleophile required for ring formation. The use of cyanogen bromide for cyclization is an efficient method for constructing the 2-amino-1,3,4-oxadiazole system. Subsequent derivatization via nucleophilic substitution or condensation allows for the introduction of a wide range of substituents to explore the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds is profoundly influenced by the nature of the substituents at the 2-amino position and the essential presence of the TMP moiety at the 5-position.

The Indispensable Role of the 5-(3,4,5-Trimethoxyphenyl) Group

Across numerous studies involving related scaffolds, the 5-(3,4,5-trimethoxyphenyl) group has been consistently identified as critical for high cytotoxic potency.[3] This is attributed to its ability to mimic the binding mode of colchicine, engaging with key amino acid residues in the colchicine-binding pocket of β-tubulin. Any significant alteration or removal of the three methoxy groups typically leads to a dramatic decrease or complete loss of anticancer activity.

SAR at the 2-Amino Position: Tuning for Potency and Selectivity

The primary point for SAR exploration is the 2-amino group. Modifications at this site directly impact the molecule's interaction with its biological target and influence its overall physicochemical properties.

-

N-Aryl Substitution: The introduction of an aryl ring at the 2-amino position is a common strategy. The electronic and steric properties of substituents on this aryl ring are key determinants of activity.

-

Electron-Donating Groups: Studies have shown that substitution on the N-aryl ring with electron-donating groups, such as methyl groups, can enhance cytotoxic activity. For instance, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated significant growth inhibition against various cancer cell lines.[8] This suggests that increased electron density on the N-aryl ring may be favorable for activity.

-

Positional Isomerism: The position of substituents on the N-aryl ring is crucial. For example, dimethyl substitution at the 2 and 4 positions often yields higher potency compared to other substitution patterns.[8]

Quantitative SAR Data

The following table summarizes the anticancer activity of representative N-aryl-1,3,4-oxadiazol-2-amine analogues, highlighting the impact of substitution patterns. The data illustrates the sensitivity of different cancer cell lines to these compounds.

| Compound ID | 5-Position Substituent | 2-Amino (N) Substituent | Cancer Cell Line | Growth Percent (%)[8] |

| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 15.43 |

| Leukemia (K-562) | 18.22 | |||

| Breast (T-47D) | 34.27 | |||

| Colon (HCT-15) | 39.77 | |||

| 4v | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | Melanoma (MDA-MB-435) | 6.82 |

| 4w | 3,4-Dimethoxyphenyl | 2,4-Dimethylphenyl | Leukemia (RPMI-8226) | 49.31 |

| 4d | 3,4-Dimethoxyphenyl | 4-Methylphenyl | Leukemia (K-562) | 57.01 |

Note: Data is presented as Growth Percent (GP) from NCI screening; lower values indicate higher cytotoxic activity.[8]

Biological Activities and Mechanistic Insights

Anticancer Activity

The primary biological activity reported for this class of compounds is anticancer efficacy.[1][5][9] As discussed, the mechanism is largely attributed to the inhibition of tubulin polymerization, driven by the TMP moiety.[4] This leads to a cascade of downstream events:

-

Cell Cycle Arrest: Disruption of the mitotic spindle assembly arrests cells in the G2/M phase of the cell cycle.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Antimicrobial Activity

While the focus of SAR for TMP-containing derivatives is often on anticancer effects, the broader class of 1,3,4-oxadiazoles is well-documented for its potent antimicrobial and antifungal activities.[7][10][11] Derivatives have shown efficacy against various bacterial and fungal strains, including resistant pathogens.[7] The mechanism can vary but often involves the inhibition of essential microbial enzymes. It is plausible that TMP-oxadiazole-amine derivatives could also possess antimicrobial properties, representing a potential area for further investigation.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and biological evaluation of these compounds. These are self-validating systems that include necessary steps for purification, characterization, and standardized biological assessment.

Synthesis Protocol: N-(2,4-Dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Rationale: This protocol details the cyclization and final coupling step. The use of phosphorus oxychloride (POCl₃) is a classic and effective method for dehydrative cyclization of acylthiosemicarbazides to form 1,3,4-oxadiazoles, though other methods exist. This example is based on general synthetic procedures for similar scaffolds.